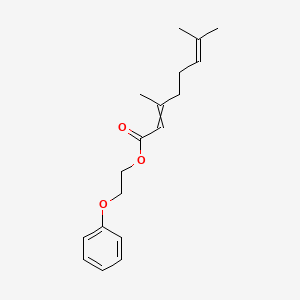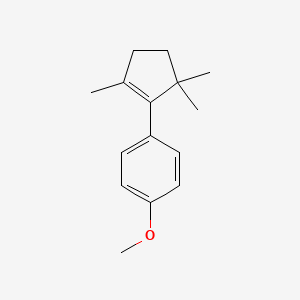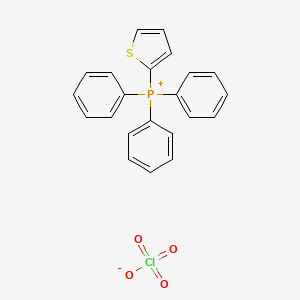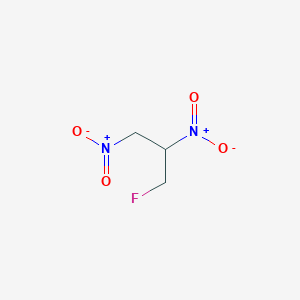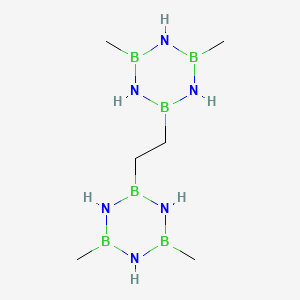
2,2'-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) is a complex organic compound characterized by its unique triazatriborinane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) typically involves the reaction of ethane-1,2-diamine with 4,6-dimethyl-1,3,5-triazatriborinane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazatriborinane rings can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds or organometallic reagents under controlled temperature and pressure.
Major Products
The major products formed from these reactions include various boron-containing compounds, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of boron-containing polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its anti-cancer properties and ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The pathways involved include the inhibition of specific enzymes and the modulation of receptor activity, which can result in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(azanylylidenemethylylidene)]bis(6-chlorophenol)
- 1,2-Bis(2-aminoethoxy)ethane
- 1,2-Bis(2,4,6-tribromophenoxy)ethane
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) stands out due to its triazatriborinane structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Eigenschaften
CAS-Nummer |
60607-11-6 |
|---|---|
Molekularformel |
C6H22B6N6 |
Molekulargewicht |
243.2 g/mol |
IUPAC-Name |
2-[2-(4,6-dimethyl-1,3,5,2,4,6-triazatriborinan-2-yl)ethyl]-4,6-dimethyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C6H22B6N6/c1-7-13-8(2)16-11(15-7)5-6-12-17-9(3)14-10(4)18-12/h13-18H,5-6H2,1-4H3 |
InChI-Schlüssel |
HRKIXCZIASQKSG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(NB(NB(N1)CCB2NB(NB(N2)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


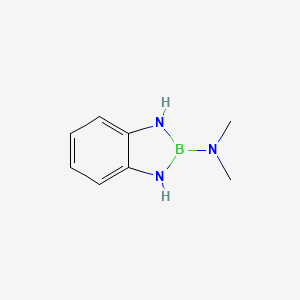
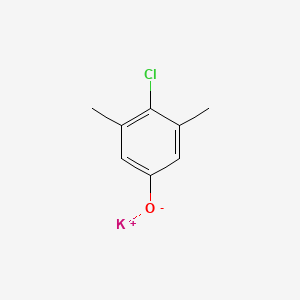
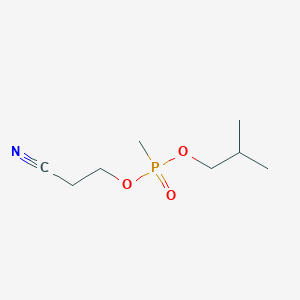
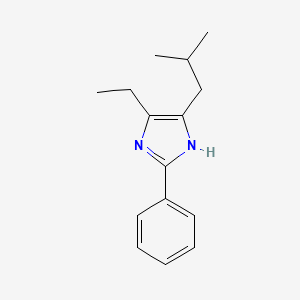
![Diethyl [2-(4-bromophenyl)ethenyl]phosphonate](/img/structure/B14605153.png)
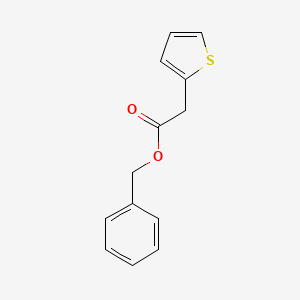
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)
